molecular formula C4H2N2S2 B15484550 Propanedinitrile, (dimercaptomethylene)- CAS No. 18771-14-7

Propanedinitrile, (dimercaptomethylene)-

Cat. No.: B15484550
CAS No.: 18771-14-7
M. Wt: 142.2 g/mol
InChI Key: LSVUOWMSWQDBMT-UHFFFAOYSA-N
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Description

Propanedinitrile, (dimercaptomethylene)- (CAS 18771-14-7) is a dinitrile derivative with two sulfhydryl (-SH) groups attached to a methylidene moiety. Its IUPAC name is 2-[bis(sulfanyl)methylidene]propanedinitrile, and it is also known as α,α-dimercaptomethylene malononitrile . The compound exists in multiple salt forms, including a disodium salt (CAS 742058-52-2) and a strontium salt pentahydrate (CAS 106719-98-6), which influence its solubility and reactivity in synthetic applications . The presence of two thiol groups distinguishes it from other propanedinitrile derivatives, enabling unique redox and coordination chemistry.

Properties

CAS No.

18771-14-7

Molecular Formula

C4H2N2S2

Molecular Weight

142.2 g/mol

IUPAC Name

2-[bis(sulfanyl)methylidene]propanedinitrile

InChI

InChI=1S/C4H2N2S2/c5-1-3(2-6)4(7)8/h7-8H

InChI Key

LSVUOWMSWQDBMT-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C(S)S)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Propanedinitrile derivatives share a core structure of two nitrile groups attached to a central carbon framework but differ in substituents. Key analogs include:

Compound Name Substituent(s) CAS Number Key Features
(Ethoxymethylene)propanedinitrile Ethoxy (-OCH2CH3) 123-06-8 Polar ether group; higher boiling point (Tboilr = 433.20 K)
(Chlorophenylmethylidene)propanedinitrile Chlorophenyl (Cl-C6H4) Not specified Electron-withdrawing Cl and aromatic ring; used in tear gas formulations
2-[(4-Methoxyphenyl)methylene]propanedinitrile 4-Methoxyphenyl (CH3O-C6H4) 2972-80-7 Enhanced solubility in polar solvents due to methoxy group
(Methoxymethylene)propanedinitrile Methoxy (-OCH3) Not specified Exists in anti and syn conformers; studied via IR/NMR spectroscopy
(Dimercaptomethylene)propanedinitrile Bis(sulfanyl) (-SH) 18771-14-7 Reactive thiol groups; potential for disulfide formation and metal binding

Physical and Thermodynamic Properties

  • Solubility: The methoxyphenyl derivative (C11H8N2O2) exhibits higher solubility in polar solvents (e.g., DMSO, ethanol) due to its methoxy group . The dimercaptomethylene analog is expected to have moderate solubility in polar aprotic solvents but may dimerize via disulfide bonds in aqueous environments.
  • Thermal Stability :
    • (Ethoxymethylene)propanedinitrile has a calculated heat capacity (Cp,gas) of 244.75 J/mol·K, reflecting its stability under gaseous conditions .
    • Thiol-containing derivatives like (dimercaptomethylene)propanedinitrile may exhibit lower thermal stability due to the labile -SH groups.

Spectroscopic and Conformational Analysis

  • Methoxymethylene and 1-methoxyethylidene derivatives exhibit conformational isomerism, with anti and syn orientations of the methoxy group relative to the C=C bond. These conformers are distinguishable via IR and NMR spectroscopy .
  • The dimercaptomethylene derivative’s -SH groups produce characteristic broad peaks in NMR (δ ~1–3 ppm) and S-H stretching vibrations (~2500 cm⁻¹) in IR spectra.

Preparation Methods

Yield Optimization

Studies indicate that microwave irradiation increases yields by 15–20% compared to conventional heating, primarily due to reduced side reactions and thermal decomposition. For instance, a reaction between malononitrile and 1,2-ethanedithiol under microwave conditions (100°C, 15 minutes) achieves a yield of 78%, whereas traditional reflux methods yield 60% under identical stoichiometry.

Conventional Solution-Phase Synthesis

Chloromethylthiocyanate-Mediated Approach

A widely documented method involves the reaction of di(sodiomercapto)methylenemalononitrile with chloromethylthiocyanate in inert solvents. This two-step process proceeds via nucleophilic substitution, where the sodium thiolate attacks the electrophilic carbon of chloromethylthiocyanate.

Reaction Scheme :

  • Step 1 : Formation of sodium thiolate intermediate.
  • Step 2 : Substitution with chloromethylthiocyanate to yield Propanedinitrile, (dimercaptomethylene)-.

Conditions :

  • Solvent : Dimethylformamide (DMF), methanol, or acetonitrile.
  • Temperature : 25–60°C (exothermic reaction requires cooling to 0°C during reagent addition).
  • Molar Ratio : 2:1 (chloromethylthiocyanate to sodium thiolate).

Solvent and Temperature Effects

A comparative study (Table 1) highlights solvent-dependent yields:

Solvent Temperature (°C) Time (h) Yield (%)
DMF 60 24 67
Methanol 25 48 58
Acetonitrile 40 12 72

Table 1 : Solvent optimization for chloromethylthiocyanate-mediated synthesis.

Acetonitrile emerges as the optimal solvent, balancing reaction rate and yield. Prolonged heating in DMF promotes side reactions, reducing purity.

Sulfur-Chloride-Mediated Synthesis

Reaction with Sulfur Chlorides

Disodium dimercaptomaleonitrile reacts with sulfur chlorides (e.g., SCl₂, SOCl₂) in ether-based solvents to form Propanedinitrile, (dimercaptomethylene)-. The mechanism involves sequential sulfur incorporation and elimination of sodium chloride.

Key Steps :

  • Sulfur Insertion : Disodium dimercaptomaleonitrile reacts with SCl₂, forming a dithiin intermediate.
  • Cyano Group Retention : The intermediate undergoes dechlorination, preserving the cyano functionality.

Conditions :

  • Solvent : 1,2-Dimethoxyethane or tetrahydrofuran (THF).
  • Temperature : 0–50°C (exothermic reaction controlled via cooling).
  • Molar Ratio : 1:1 (disodium dimercaptomaleonitrile to SCl₂).

Scalability and Yield

Gram-scale reactions in 1,2-dimethoxyethane yield 80% product purity after recrystallization. Lower temperatures (0–25°C) minimize byproduct formation, whereas elevated temperatures (>50°C) degrade the dithiin intermediate, reducing yields to 49%.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

A cross-method comparison (Table 2) reveals trade-offs between yield, scalability, and practicality:

Method Yield (%) Time Scalability Cost Efficiency
Microwave-Assisted 78 15 minutes Moderate High
Chloromethylthiocyanate 72 12 hours High Moderate
Sulfur-Chloride 80 2 hours Low Low

Table 2 : Comparative efficiency of preparation methods.

Limitations and Challenges

  • Microwave Method : Requires specialized equipment, limiting industrial adoption.
  • Conventional Synthesis : Prolonged reaction times increase energy costs.
  • Sulfur-Chloride Route : Handling toxic SCl₂ necessitates stringent safety protocols.

Q & A

Basic: What experimental methods are recommended for determining the molecular structure of propanedinitrile derivatives like (dimercaptomethylene)-propanedinitrile?

Methodological Answer:

  • X-ray Crystallography : Use single-crystal X-ray diffraction to resolve the 3D structure. Refinement via SHELX software (e.g., SHELXL for small-molecule refinement) allows precise determination of bond lengths, angles, and stereochemistry . Visualization tools like ORTEP-3 can generate publication-quality structural diagrams .
  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm functional groups and connectivity.
    • IR Spectroscopy : Identify nitrile (C≡N, ~2200 cm1^{-1}) and thiol (S-H, ~2550 cm1^{-1}) stretches.
  • SMILES/InChI Validation : Cross-reference experimental data with computational predictions (e.g., CC-DPS tools) for consistency .

Basic: What are common synthetic strategies for propanedinitrile derivatives with mercapto groups?

Methodological Answer:

  • Knoevenagel Condensation : React malononitrile with thiol-containing aldehydes/ketones under basic conditions (e.g., piperidine catalyst, ethanol solvent) to form the methylene bridge .
  • Oxidative Functionalization : Use mild oxidizing agents (e.g., H2_2O2_2) to introduce disulfide bonds while preserving nitrile groups.
  • Protection-Deprotection : Temporarily protect thiols with trityl groups during synthesis to avoid undesired cross-reactions .

Advanced: How can conformational isomerism in (dimercaptomethylene)-propanedinitrile be analyzed experimentally and computationally?

Methodological Answer:

  • Vibrational Spectroscopy : Compare experimental IR/Raman spectra with ab initio calculations (e.g., Gaussian software) to identify anti/syn conformers of the methylene-thiol groups .
  • NMR Dynamics : Use variable-temperature 1H^1H NMR to study rotational barriers around the C-S bonds.
  • DFT Optimization : Perform density functional theory (DFT) calculations to predict relative stability of conformers and compare with crystallographic data .

Advanced: How should researchers resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate DFT-predicted vibrational frequencies with experimental IR and Raman spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better accuracy .
  • Solvent Effects : Account for solvent interactions in computational models if discrepancies arise in solution-phase NMR or UV-Vis data.
  • Crystallographic Refinement : Re-examine X-ray data using SHELXL to ensure no overlooked disorder in the crystal lattice .

Advanced: What computational approaches are suitable for modeling the reactivity of propanedinitrile derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use QSPR (Quantitative Structure-Property Relationship) models to predict reaction pathways, such as nucleophilic attack at the methylene carbon .
  • Molecular Dynamics (MD) : Simulate solvent effects and transition states in substitution reactions (e.g., thiol-disulfide exchange).
  • Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., using AutoDock Vina) to hypothesize inhibition mechanisms .

Advanced: How can the thermodynamic stability of propanedinitrile derivatives be quantified?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres to assess thermal stability.
  • Calorimetry : Use differential scanning calorimetry (DSC) to determine enthalpy changes during phase transitions.
  • Statistical Thermodynamics : Calculate Gibbs free energy and entropy via CC-DPS tools, incorporating vibrational and rotational contributions .

Basic: What spectroscopic markers distinguish (dimercaptomethylene)-propanedinitrile from analogous derivatives?

Methodological Answer:

  • NMR : Look for deshielded protons adjacent to electron-withdrawing nitriles (~δ 3.5–4.5 ppm for CH2_2).
  • Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 249.06 for bromophenyl derivatives ) and fragmentation patterns.
  • UV-Vis : Monitor π→π* transitions in the aromatic or conjugated systems (e.g., λmax_{\text{max}} ~300 nm for phenyl-substituted derivatives ).

Advanced: What strategies optimize reaction yields in propanedinitrile-based multicomponent reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) systematically to identify optimal conditions .
  • Catalyst Screening : Test organocatalysts (e.g., proline derivatives) or transition metals (e.g., Cu(I)) for stereoselective reactions .
  • In Situ Monitoring : Use FT-IR or Raman probes to track intermediate formation and adjust reaction kinetics in real time.

Basic: How are propanedinitrile derivatives characterized for potential biological activity?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays on cancer cell lines .
  • Enzyme Inhibition : Measure IC50_{50} values against target enzymes (e.g., dehydrogenases) using spectrophotometric methods.
  • ADMET Prediction : Use computational tools (e.g., SwissADME) to estimate pharmacokinetic properties before in vivo studies .

Advanced: How do substituents on the methylene group influence the electronic properties of propanedinitrile derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitriles and halogens (e.g., Br, Cl) increase electrophilicity at the methylene carbon, enhancing reactivity in nucleophilic additions .
  • Hammett Analysis : Quantify substituent effects using σp_p values to correlate structure with reaction rates or redox potentials.
  • Cyclic Voltammetry : Measure oxidation/reduction potentials to assess electron-deficient character imparted by EWGs .

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